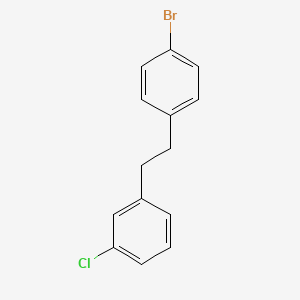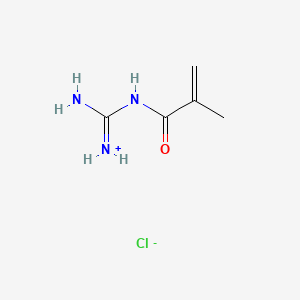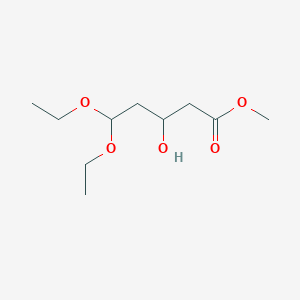
1-(4-Bromophenethyl)-3-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenethyl)-3-chlorobenzene is an organic compound that features a bromophenethyl group attached to a chlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenethyl)-3-chlorobenzene typically involves the reaction of 4-bromophenethyl bromide with 3-chlorobenzene under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenethyl)-3-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or other polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-Bromophenethyl)-3-chlorobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenethyl)-3-chlorobenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access.
Comparison with Similar Compounds
- 4-Bromophenethyl alcohol
- 4-Bromophenethylamine
- 3-Chlorophenethylamine
Comparison: 1-(4-Bromophenethyl)-3-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties compared to similar compounds
Properties
Molecular Formula |
C14H12BrCl |
|---|---|
Molecular Weight |
295.60 g/mol |
IUPAC Name |
1-bromo-4-[2-(3-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H12BrCl/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10H,4-5H2 |
InChI Key |
XHLNBIVXUVCVAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoro-5-(7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-yl)oxybenzonitrile](/img/structure/B13688398.png)
![[3-(tert-Butyl)phenyl]trimethylsilane](/img/structure/B13688404.png)
![6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate](/img/structure/B13688412.png)



![(R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol](/img/structure/B13688433.png)

![2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-(2,4,6-trimethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13688447.png)

![(R)-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine](/img/structure/B13688461.png)



